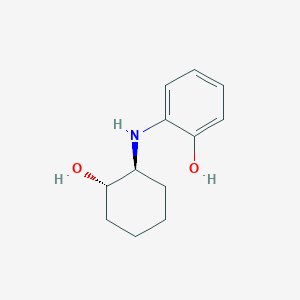
2-(((1S,2S)-2-Hydroxycyclohexyl)amino)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(((1S,2S)-2-Hydroxycyclohexyl)amino)phenol is a chemical compound known for its unique structure and potential applications in various fields. This compound features a cyclohexyl ring with a hydroxyl group and an amino group attached to it, along with a phenol group. The stereochemistry of the compound, indicated by the (1S,2S) configuration, plays a crucial role in its chemical behavior and interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((1S,2S)-2-Hydroxycyclohexyl)amino)phenol typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexanone and phenol as the primary starting materials.
Formation of Intermediate: Cyclohexanone undergoes a reduction reaction to form (1S,2S)-2-hydroxycyclohexanone.
Amination: The intermediate is then subjected to an amination reaction using ammonia or an amine source to introduce the amino group.
Coupling with Phenol: Finally, the amino group is coupled with phenol under specific conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-(((1S,2S)-2-Hydroxycyclohexyl)amino)phenol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, leading to the formation of various substituted phenols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products Formed
Oxidation: Formation of cyclohexanone derivatives.
Reduction: Formation of cyclohexanol derivatives.
Substitution: Formation of halogenated or nitrated phenol derivatives.
Scientific Research Applications
2-(((1S,2S)-2-Hydroxycyclohexyl)amino)phenol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(((1S,2S)-2-Hydroxycyclohexyl)amino)phenol involves its interaction with specific molecular targets. The hydroxyl and amino groups allow it to form hydrogen bonds and interact with enzymes or receptors. These interactions can modulate biological pathways, leading to various effects such as inhibition of microbial growth or reduction of inflammation.
Comparison with Similar Compounds
Similar Compounds
2-Amino-1-phenylethanol: Similar structure but lacks the cyclohexyl ring.
2-Hydroxycyclohexylamine: Similar structure but lacks the phenol group.
Cyclohexylphenol: Similar structure but lacks the amino group.
Uniqueness
2-(((1S,2S)-2-Hydroxycyclohexyl)amino)phenol is unique due to the presence of both hydroxyl and amino groups on the cyclohexyl ring, along with the phenol group
Properties
Molecular Formula |
C12H17NO2 |
|---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
2-[[(1S,2S)-2-hydroxycyclohexyl]amino]phenol |
InChI |
InChI=1S/C12H17NO2/c14-11-7-3-1-5-9(11)13-10-6-2-4-8-12(10)15/h1,3,5,7,10,12-15H,2,4,6,8H2/t10-,12-/m0/s1 |
InChI Key |
SBJQZDNXSAKOBG-JQWIXIFHSA-N |
Isomeric SMILES |
C1CC[C@@H]([C@H](C1)NC2=CC=CC=C2O)O |
Canonical SMILES |
C1CCC(C(C1)NC2=CC=CC=C2O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















